BenchChemオンラインストアへようこそ!

Anastrozole Diamide

Pharmaceutical Analysis Regulatory Compliance Reference Standards

Anastrozole Diamide (USP Formulation Impurity A, CAS 120512-04-1) is the mandatory compendial reference standard for Anastrozole ANDA batch release per USP monograph. This diamide hydrolysis product—bearing two primary amide moieties in place of the parent nitrile groups—cannot be substituted with EP Impurity G (Isoanastrozole) or monoacid/diacid degradation analogs; substitution invalidates system suitability criteria and risks ANDA rejection. Validated HPLC methods achieve an LOQ of 0.05 μg/mL, consistent with ICH Q3B reporting thresholds. Essential for forced degradation studies under ICH guidelines (hydrolytic stress marker), stability-indicating UHPLC analysis, and process R&D impurity fate/purge investigations.

Molecular Formula C17H23N5O2
Molecular Weight 329.41
CAS No. 120512-04-1
Cat. No. B1149846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnastrozole Diamide
CAS120512-04-1
Synonymsα,α,α',α'-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide;  α1 , α1, α3, α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetamide)
Molecular FormulaC17H23N5O2
Molecular Weight329.41
Structural Identifiers
SMILESCC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N
InChIInChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24)
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityChloroform (Slightly), DMSO (Slightly), Methanol (Slightly)

Structure & Identifiers


Interactive Chemical Structure Model





Anastrozole Diamide (CAS 120512-04-1): A Critical Reference Standard for Anastrozole Impurity Profiling and Quality Control


Anastrozole Diamide (CAS 120512-04-1), chemically designated as 2,2′-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-phenylene}bis(2-methylpropanamide) per USP nomenclature, is the diamide hydrolysis product of the aromatase inhibitor Anastrozole [1]. It is primarily encountered as a process-related impurity or degradation product during Anastrozole API synthesis and storage [2]. Unlike the parent drug Anastrozole (CAS 120511-73-1), which contains two nitrile groups, Anastrozole Diamide features two primary amide moieties, conferring distinct physicochemical properties and chromatographic behavior [1]. It is officially recognized as Anastrozole USP Formulation Impurity A and is a key component in pharmacopeial impurity reference standard programs .

Why Substituting Anastrozole Diamide with Other Anastrozole Impurity Standards Compromises Analytical Accuracy and Regulatory Compliance


Anastrozole Diamide cannot be substituted with other Anastrozole-related impurities (e.g., EP Impurity G / Isoanastrozole, CAS 120511-92-4; or degradation products like the monoacid or diacid species) because each impurity possesses a unique molecular structure that dictates its specific chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern [1]. In validated HPLC and UHPLC methods, the identity of each impurity is confirmed by its relative retention time (RRT) against the Anastrozole peak; substituting one impurity reference standard for another leads to misidentification, inaccurate quantification, and failed system suitability criteria [2]. For ANDA filings and commercial batch release, regulatory agencies require impurity quantification against the exact pharmacopeial reference standard specified in the monograph—using a generic or incorrect analog risks non-compliance and potential rejection of analytical data .

Quantitative Differentiation of Anastrozole Diamide (CAS 120512-04-1) vs. Closest Analogs: Analytical Performance Evidence


Regulatory Identity and Compendial Designation: Anastrozole Diamide as USP Formulation Impurity A vs. EP Impurity G (Isoanastrozole)

Anastrozole Diamide (CAS 120512-04-1) is explicitly designated as Anastrozole USP Formulation Impurity A, whereas its common confounder, Isoanastrozole (CAS 120511-92-4), is classified as EP Impurity G, representing a regioisomer with the triazole moiety attached at the 4-position rather than the 1-position [1]. These are chemically distinct entities tracked under separate compendial monographs with their own acceptance criteria; employing the wrong standard directly invalidates pharmacopeial compliance .

Pharmaceutical Analysis Regulatory Compliance Reference Standards

HPLC Method Validation: Quantification Range and Sensitivity of Anastrozole Diamide as Related Compound-A in Stability-Indicating Methods

In a validated stability-indicating RP-HPLC method, Anastrozole Diamide (designated as Related Compound-A, RC-A) demonstrated a limit of quantitation (LOQ) of 0.05 μg mL⁻¹, enabling reliable quantification at 0.05% of the 1 mg/mL test concentration [1]. This LOQ is comparable to the method's LOQ for the Anastrozole API (0.06 μg mL⁻¹) and for other monitored related compounds (RC-B and RC-C at 0.03 μg mL⁻¹; RC-D and RC-E at 0.06 μg mL⁻¹), establishing it as a validated analytical endpoint with sensitivity suitable for ICH-compliant impurity testing [1].

Stability-Indicating Methods HPLC Validation Impurity Quantification

Observed Impurity Levels in Commercial Anastrozole Batches: Anastrozole Diamide (Impurity A) Content Range

A gradient HPLC method developed for Anastrozole API and tablet analysis quantified Anastrozole Diamide (Impurity A) at levels of 0–0.08% across tested commercial batches, while the isomeric impurity (Isoanastrozole) ranged from 0–0.19% and total impurities ranged from 0.06%–0.42% [1]. These batch-level data provide a benchmark for setting internal specification limits and demonstrate that Anastrozole Diamide is consistently present at quantifiable levels distinct from other co-eluting impurities, reinforcing the need for a dedicated reference standard for accurate peak identification [1].

Batch Release Testing Impurity Profiling Pharmaceutical Quality Control

Trace-Level UHPLC Quantification: Anastrozole Diamide Distinguished from Co-Eluting Process Impurities via Design of Experiments Optimization

A 2025 UHPLC study using a Design of Experiments (DoE) approach achieved baseline separation and simultaneous quantification of Anastrozole and five process-related impurities, including Anastrozole Diamide, at trace levels (≤ 0.1%) [1]. The method validation established a limit of detection (LOD) of 0.011–0.014 μg/mL and an LOQ of 0.020–0.025 μg/mL for the impurity panel, with precision (%RSD ≤ 5.3%) and accuracy (recovery 94%–101%) [1]. While the published report does not disaggregate individual impurity LOD/LOQ values, the method's capability to resolve Anastrozole Diamide from newly identified impurities IMP-1 and IMP-2 confirms its suitability as a reference standard in advanced chromatographic workflows [1].

UHPLC Method Development Trace Analysis Process Impurity Control

Physicochemical Differentiation: Predicted LogP and Melting Point vs. Anastrozole Parent Drug

Anastrozole Diamide exhibits a predicted LogP of 2.25 and a melting point >51°C (with decomposition), whereas the parent drug Anastrozole (CAS 120511-73-1) is reported to have a melting point of approximately 81–84°C and a distinct LogP [1]. The diamide's lower predicted lipophilicity, arising from the replacement of two nitrile groups with two primary amides, directly influences its reversed-phase HPLC retention behavior, causing it to elute earlier than Anastrozole under typical gradient conditions—a critical parameter for chromatographic method development and peak identification [1].

Physicochemical Properties LogP Prediction Chromatographic Selectivity

Patent-Documented Synthetic Origin: Anastrozole Diamide Identified as a Distinct Process-Related Substance in Anastrozole Manufacturing

A patent on the preparation of pure Anastrozole specifically identifies Anastrozole Diamide as one of two new related substances (designated as compound 6 or 7) formed during Anastrozole synthesis from the quaternary ammonium salt intermediate, and describes dedicated purification procedures to obtain Anastrozole API free from this diamide impurity . This patent-level evidence confirms that Anastrozole Diamide is a chemically defined, process-specific impurity requiring targeted analytical control rather than a generic degradation product common to all aromatase inhibitors .

Process Chemistry Patent Evidence Impurity Control Strategy

Validated Application Scenarios for Anastrozole Diamide (CAS 120512-04-1) in Pharmaceutical Development and QC


USP-Compliant ANDA Batch Release Testing: Impurity A Quantification in Anastrozole Tablets

Laboratories conducting ANDA batch release testing of Anastrozole tablets per USP monograph specifications require Anastrozole Diamide as the certified reference standard for Impurity A identification and quantification. Validated HPLC methods achieve an LOQ of 0.05 μg mL⁻¹ for this impurity, enabling reliable detection at levels consistent with ICH Q3B reporting thresholds (~0.05%) [1]. Batch testing data confirm that Impurity A is consistently observed at 0–0.08% in commercial Anastrozole API, making it a relevant and necessary analytical endpoint for regulatory compliance [2]. Using a non-USP analog (e.g., EP Impurity G) would invalidate the compendial method and risk ANDA rejection.

Stability-Indicating Method Development and Forced Degradation Studies for Anastrozole Drug Product

In forced degradation studies conducted under ICH guidelines (thermal, hydrolytic, oxidative, and photolytic stress), Anastrozole Diamide serves as a key marker for hydrolytic degradation pathways where the nitrile groups of Anastrozole are converted to amides [1]. The stability-indicating RP-HPLC method validated by Kumar et al. (2009) established that Anastrozole Diamide (RC-A) can be resolved from the parent drug and five other related compounds on an Inertsil ODS-3V column with gradient acetonitrile/water elution, providing a robust platform for long-term and accelerated stability studies [1]. The validated method achieves linearity from LOQ (0.05 μg mL⁻¹) to 0.600 μg mL⁻¹, covering the range needed for stability trend analysis.

UHPLC Trace-Level Impurity Profiling for Process Optimization and Control Strategy Design

Pharmaceutical process R&D teams optimizing Anastrozole synthetic routes can utilize Anastrozole Diamide as a reference marker in the UHPLC method developed by Tadisetty et al. (2025), which simultaneously quantifies five process-related impurities at trace levels (≤ 0.1%) with an LOD of 0.011–0.014 μg/mL [1]. This method employs a DoE-optimized chemometric approach with a BEH C18 column (2.1 × 50 mm, 1.7 μm), acetonitrile/ammonium formate mobile phase at pH 3.20, and a flow rate of 0.33 mL/min, enabling high-throughput analysis suitable for process development laboratories [1]. The ability to monitor Anastrozole Diamide alongside newly identified impurities IMP-1 and IMP-2 in a single 5-impurity panel supports comprehensive impurity fate and purge studies [1].

Reference Standard for LC-MS/MS Internal Standardization in Pharmacokinetic and Metabolism Studies

The deuterated isotopologue Anastrozole Diamide-d12 (CAS not separately assigned) is employed as an internal standard in LC-MS/MS methods for quantifying Anastrozole and its metabolites in biological matrices [1]. For laboratories developing in-house bioanalytical methods, the unlabeled Anastrozole Diamide (CAS 120512-04-1) serves as the essential reference material for calibrating the diamide metabolite signal, enabling investigation of Anastrozole's metabolic hydrolysis pathways and supporting pharmacokinetic/pharmacodynamic (PK/PD) modeling in oncology research [1]. This application is supported by the diamide's documented identity as a hydrolytic degradation/metabolic product of Anastrozole [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anastrozole Diamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.